

4-Hydroxypyrimidine physicochemical properties database

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Compound of Interest

Compound Name: 4-Hydroxypyrimidine

CAS No.: 51953-17-4

Cat. No.: B152822

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An In-depth Technical Guide to the Physicochemical Properties of **4-Hydroxypyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyrimidine, also known by its tautomeric name 4(3H)-Pyrimidinone, is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and drug development.^{[1][2]} Its structure is a cornerstone for a variety of biologically active molecules, and it serves as an important intermediate in the synthesis of more complex chemical entities.^{[1][3]} Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel therapeutic agents. This guide provides a comprehensive database of its properties, grounded in experimental data and computational predictions, and outlines the methodologies for their determination.

The compound exists as a white to slightly yellow powder and is known to exhibit significant biological activities, including anti-viral and anti-tumor properties, and can act as an enzyme

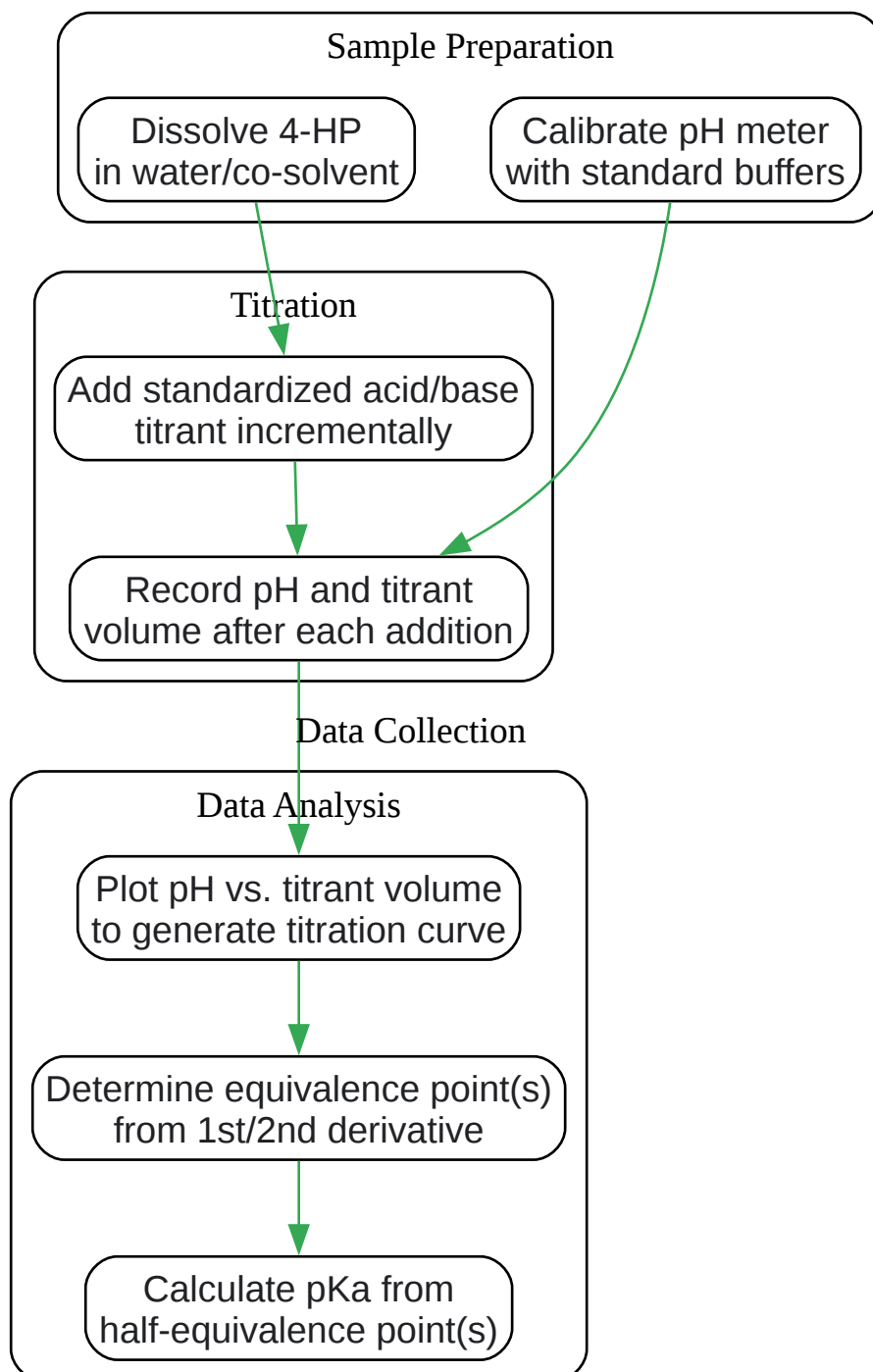
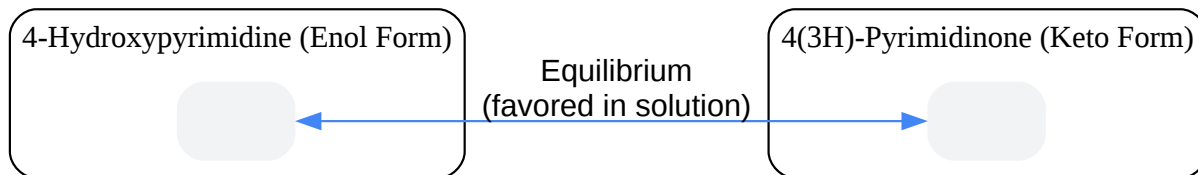
inhibitor.[1][4][5][6] A critical feature of **4-Hydroxypyrimidine** is its tautomerism, an equilibrium between the keto (pyrimidinone) and enol (pyrimidinol) forms, which profoundly influences its chemical reactivity and interactions.

Molecular Structure and Tautomerism

The identity of **4-Hydroxypyrimidine** is defined by its molecular structure and associated identifiers.

- Molecular Formula: C₄H₄N₂O[5][7]
- Molecular Weight: 96.09 g/mol [5][7][8]
- CAS Numbers: 4562-27-0 (for 4-Pyrimidinol), 51953-17-4 (for 4(3H)-Pyrimidinone)[4][9][10][11]

4-Hydroxypyrimidine predominantly exists in a state of tautomeric equilibrium between its enol form (**4-hydroxypyrimidine**) and its more stable keto form (4(3H)-pyrimidinone). In solution and the solid state, the equilibrium heavily favors the pyrimidinone form due to the stability of the amide group and intermolecular hydrogen bonding.[12][13]



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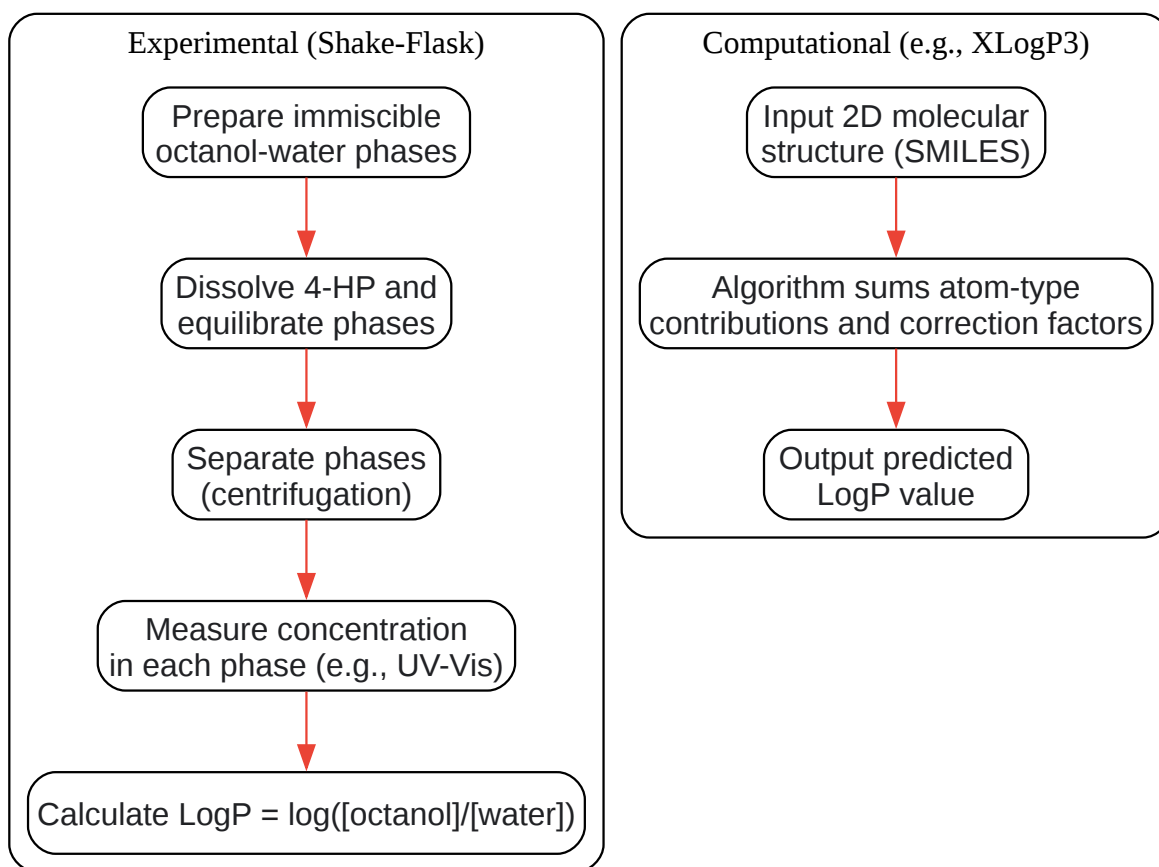
Caption: A generalized workflow for the potentiometric determination of pKa values.

Causality in Protocol:

- **Solution Preparation:** The compound is dissolved in a solvent system (often with a co-solvent for less soluble compounds) to ensure it is fully solvated for accurate ionization. [14]2.
Titration: Incremental addition of a strong acid or base systematically alters the protonation state of the molecule.
- **Data Analysis:** The titration curve's inflection point(s) correspond to the equivalence point(s) where the analyte has been fully neutralized. The pKa is the pH at which the protonated and deprotonated species are present in equal concentrations, found at the half-equivalence point.

Workflow for LogP Determination and Prediction

LogP can be determined experimentally or estimated using computational models.



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Caption: Comparative workflows for experimental and computational LogP determination.

Methodology Rationale:

- **Shake-Flask Method:** This is the gold-standard experimental method. It directly measures the partitioning of the compound between n-octanol (simulating a lipid environment) and water. The ratio of concentrations at equilibrium provides a direct, empirical measure of lipophilicity.
- **Computational Prediction:** Algorithms like XLogP3 provide a rapid, cost-effective estimation. They work by deconstructing the molecule into atomic fragments and applying a knowledge-based scoring system derived from experimentally determined LogP values of a large

training set of compounds. The value for **4-Hydroxypyrimidine** (-1.4) is a result of such a calculation. [8]

Spectral Data

Comprehensive spectral data for **4-Hydroxypyrimidine** is available in public databases, which is essential for structural confirmation and quality control.

- NMR Spectroscopy: Both ^1H and ^{13}C NMR spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule. [8]* Mass Spectrometry: GC-MS data confirms the molecular weight ($m/z = 96$) and provides a characteristic fragmentation pattern for identification. [8]* Infrared (IR) Spectroscopy: FTIR spectra are available, which can help identify functional groups, such as the C=O and N-H stretches characteristic of the dominant pyrimidinone tautomer. [8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Hydroxypyrimidine** is associated with the following hazards:

- H315: Causes skin irritation. [8]* H319: Causes serious eye irritation. [8]* H335: May cause respiratory irritation. [8] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. [8]

Conclusion

4-Hydroxypyrimidine is a hydrophilic molecule with a well-defined acidic and basic character. Its physicochemical profile, characterized by high water solubility, low lipophilicity, and a pH-dependent ionization state, is fundamental to its behavior in both chemical and biological systems. The data and methodologies presented in this guide serve as a critical resource for researchers in medicinal chemistry, pharmacology, and materials science, enabling informed decisions in experimental design, synthesis, and the development of novel applications for this versatile pyrimidine derivative.

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